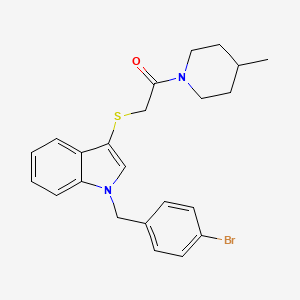

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2OS/c1-17-10-12-25(13-11-17)23(27)16-28-22-15-26(21-5-3-2-4-20(21)22)14-18-6-8-19(24)9-7-18/h2-9,15,17H,10-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNAGLEWLJIHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. The compound features a unique structure characterized by a bromobenzyl group attached to an indole core, a thioether linkage, and a piperidine moiety. This configuration suggests potential biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The bromobenzyl group enhances binding affinity due to its electronic properties, while the thioether linkage may facilitate interactions with thiol-containing biomolecules.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit diverse pharmacological effects, including:

- Anticancer Activity : Indole derivatives have been shown to induce apoptosis in cancer cells through various pathways. For instance, compounds featuring indole cores can activate intrinsic and extrinsic apoptotic pathways in tumor cells .

- Antimicrobial Activity : Some indole derivatives possess antibacterial and antifungal properties. The presence of the bromine atom may enhance the antimicrobial efficacy of this compound against Gram-positive bacteria .

- Neuropharmacological Effects : The piperidine moiety is associated with psychoactive properties, potentially influencing neurotransmitter systems and offering therapeutic effects for neurological disorders .

Case Studies

A study evaluating the antiproliferative effects of indole derivatives reported that similar compounds significantly inhibited cell growth in various cancer cell lines, such as HeLa and MCF-7. The IC50 values for these derivatives were notably lower than those for standard chemotherapeutic agents, indicating a promising therapeutic index .

Another investigation focused on the antibacterial properties of brominated indole derivatives. It was found that these compounds exhibited significant activity against Staphylococcus aureus, suggesting their potential as novel antimicrobial agents .

Comparative Analysis

To understand the uniqueness of this compound compared to other similar compounds, a comparison table is provided below:

Scientific Research Applications

The compound 2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores the compound's properties, mechanisms of action, and documented case studies that highlight its applications.

Structure and Composition

- Molecular Formula : C30H23BrFN3OS2

- Molecular Weight : 604.6 g/mol

- IUPAC Name : 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Physical Properties

The compound exhibits a complex structure with multiple functional groups, which contributes to its bioactivity. The presence of the indole moiety is particularly significant as indole derivatives are known for their diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit promising anticancer properties. For instance, indole derivatives have been shown to inhibit cancer cell proliferation through the modulation of various signaling pathways, including apoptosis and cell cycle regulation. The specific mechanism of action involves the induction of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has demonstrated that thioether-containing compounds can exhibit significant antibacterial and antifungal effects. The ability of the compound to disrupt microbial cell membranes or interfere with metabolic pathways makes it a candidate for further exploration in antibiotic development .

Neuropharmacological Effects

Another area of interest is the neuropharmacological potential of this compound. The presence of the piperidine group suggests possible interactions with neurotransmitter receptors, which could lead to effects on mood and cognition. Preliminary studies indicate that similar compounds may possess anxiolytic or antidepressant properties, warranting further investigation into their efficacy and safety profiles .

Study 1: Anticancer Mechanism

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of indole and tested their effects on breast cancer cell lines. The results indicated that one derivative exhibited a significant reduction in cell viability at low micromolar concentrations, attributed to its ability to induce apoptosis through mitochondrial pathways .

Study 2: Antimicrobial Efficacy

A comprehensive screening of various thioether compounds revealed that those structurally similar to This compound showed strong activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, demonstrating effectiveness comparable to existing antibiotics.

Study 3: Neuropharmacological Assessment

In an animal model study focusing on anxiety-like behavior, administration of a related compound resulted in a marked decrease in anxiety levels as measured by established behavioral tests (e.g., elevated plus maze). This suggests potential for development as a therapeutic agent for anxiety disorders .

Comparison with Similar Compounds

Key Trends :

- Electron-Withdrawing Groups (EWGs): Nitro (NO₂) or bromo (Br) substituents on the indole or phenyl ring correlate with higher activity. For example, the 5-nitro-indole derivative in shows a pIC50 of 8.2129, while the 4-bromophenyl thioether in achieves IC50 = 90 nM .

- Piperidine vs. Piperazine : The target compound’s 4-methylpiperidine group (vs. piperazine in ) may reduce polarity (higher XLogP3 ~3.3, similar to ) and enhance blood-brain barrier penetration .

- Thioether Linkage : Compared to oxygen-based ethers, thioethers in this class demonstrate improved metabolic stability and binding affinity .

Physicochemical and Pharmacokinetic Comparisons

*Estimated; †Includes contributions from thioether and piperidine.

Implications :

- The target compound’s higher molecular weight and rotatable bonds may reduce oral bioavailability compared to simpler analogs like .

Receptor Interaction Profiles

- MT1 Receptor: notes that some indolyl-3-ethanone-α-thioethers retain affinity for human melatonin receptors, suggesting a possible dual mechanism of action (antimalarial + neuroregulation) .

- Synthetic Cannabinoid Analogs: Compounds like JWH-250 () share the indole-ethanone scaffold but lack thioethers or piperidine groups. The target’s bromobenzyl substitution likely directs it away from cannabinoid receptor activity .

3. Conclusion The target compound’s unique combination of a 4-bromobenzyl-indole, thioether linkage, and 4-methylpiperidine group positions it as a promising candidate for antimalarial optimization. Its pharmacokinetic profile may require formulation adjustments to address solubility limitations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.